N-Ethyl-2,3-difluorobenzylamine
Overview
Description
N-Ethyl-2,3-difluorobenzylamine is an organic compound with the molecular formula C9H11F2N. It is a derivative of benzylamine, where the benzene ring is substituted with two fluorine atoms at the 2 and 3 positions, and an ethyl group is attached to the nitrogen atom. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-2,3-difluorobenzylamine can be synthesized through several methods. One common approach involves the reduction of 2,3-difluorobenzonitrile using hydrogen and a suitable catalyst such as Raney nickel or ruthenium precursor catalysts. The reaction typically occurs under high pressure and temperature conditions to achieve a good yield .
Industrial Production Methods
For industrial-scale production, the reduction of 2,3-difluorobenzonitrile is often preferred due to its efficiency and scalability. The process involves the use of nitrile oxidoreductase enzymes, which offer a more environmentally friendly and safer alternative to traditional chemical reduction methods .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2,3-difluorobenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with catalysts like Raney nickel or palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA)
Major Products Formed
The major products formed from these reactions include various substituted benzylamines, amides, and nitriles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Ethyl-2,3-difluorobenzylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is involved in the preparation of bioactive molecules that can be used in biological studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-2,3-difluorobenzylamine depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzylamine: Similar structure but with fluorine atoms at the 2 and 4 positions.
3,4-Difluorobenzylamine: Fluorine atoms at the 3 and 4 positions.
N-Methyl-2,3-difluorobenzylamine: Similar structure with a methyl group instead of an ethyl group
Uniqueness
N-Ethyl-2,3-difluorobenzylamine is unique due to the specific positioning of the fluorine atoms and the ethyl group attached to the nitrogen. This configuration can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Properties
IUPAC Name |
N-[(2,3-difluorophenyl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-2-12-6-7-4-3-5-8(10)9(7)11/h3-5,12H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXWXGQLUPFRHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C(=CC=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655750 | |
Record name | N-[(2,3-Difluorophenyl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152832-76-2 | |
Record name | N-[(2,3-Difluorophenyl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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